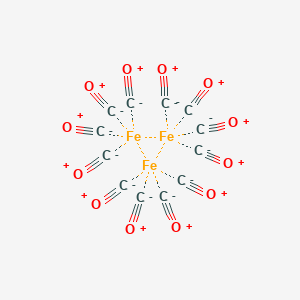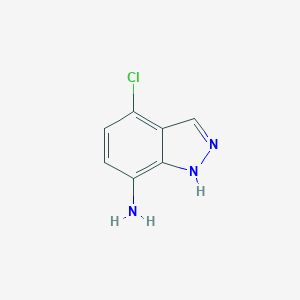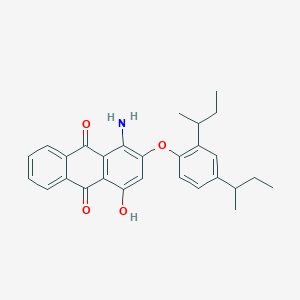
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. This compound is also known as AQ-RA 741, and it has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemische Und Physiologische Effekte
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in inflammation. In addition, it has been shown to inhibit the activity of bacterial enzymes, which leads to a reduction in bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to use in biological experiments. However, it also has some limitations. It is a highly toxic compound that can cause damage to cells and tissues. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to understand its mechanism of action and to identify its potential uses in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been used as a fluorescent probe and photosensitizer. It inhibits the activity of COX-2, reduces the production of prostaglandins, and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
The synthesis of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a complex process that involves several steps. The first step involves the reaction of 2,4-di-sec-butylphenol with phthalic anhydride to form 2-(2,4-di-sec-butylphenoxy)phthalic anhydride. The second step involves the reaction of 2-(2,4-di-sec-butylphenoxy)phthalic anhydride with ammonia to form 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid. The final step involves the reaction of 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid with potassium hydroxide to form 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
19756-52-6 |
|---|---|
Produktname |
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone |
Molekularformel |
C28H29NO4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1-amino-2-[2,4-di(butan-2-yl)phenoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H29NO4/c1-5-15(3)17-11-12-22(20(13-17)16(4)6-2)33-23-14-21(30)24-25(26(23)29)28(32)19-10-8-7-9-18(19)27(24)31/h7-16,30H,5-6,29H2,1-4H3 |
InChI-Schlüssel |
DUCHHTQUACAQPU-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
Kanonische SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
Andere CAS-Nummern |
19756-52-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

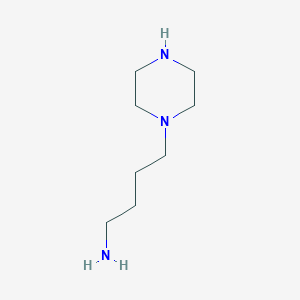
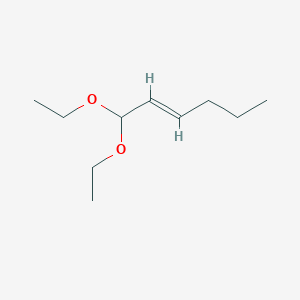
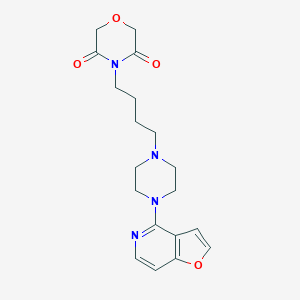
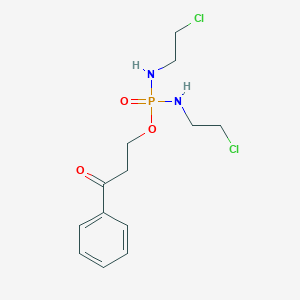
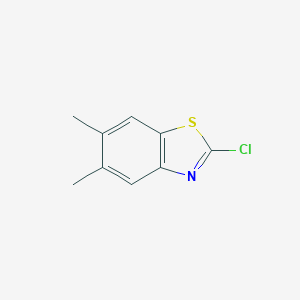
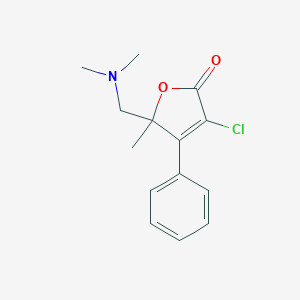
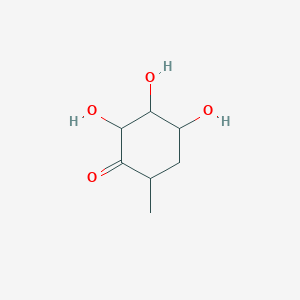
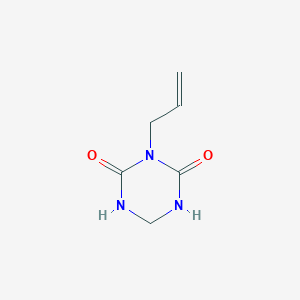
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
